Diisodecyl pentaerythritol diphosphite

Catalog No.
S1910693
CAS No.
26544-27-4
M.F
C25H50O6P2
M. Wt
508.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diisodecyl pentaerythritol diphosphite

CAS Number

26544-27-4

Product Name

Diisodecyl pentaerythritol diphosphite

IUPAC Name

3,9-bis(8-methylnonoxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane

Molecular Formula

C25H50O6P2

Molecular Weight

508.6 g/mol

InChI

InChI=1S/C25H50O6P2/c1-23(2)15-11-7-5-9-13-17-26-32-28-19-25(20-29-32)21-30-33(31-22-25)27-18-14-10-6-8-12-16-24(3)4/h23-24H,5-22H2,1-4H3

InChI Key

YLUZWKKWWSCRSR-UHFFFAOYSA-N

SMILES

CC(C)CCCCCCCOP1OCC2(CO1)COP(OC2)OCCCCCCCC(C)C

Canonical SMILES

CC(C)CCCCCCCOP1OCC2(CO1)COP(OC2)OCCCCCCCC(C)C

Diisodecyl pentaerythritol diphosphite is an organophosphorus compound with the molecular formula C25H50O6P2. It is characterized by its dual phosphite groups attached to a pentaerythritol backbone, making it a significant additive in various industrial applications. This compound is primarily recognized for its antioxidant properties, which help in stabilizing materials against oxidative degradation. It is commonly used in food-contact adhesives and as a stabilizer for polymers, enhancing their durability and performance under thermal stress .

Typical of phosphite compounds. It can participate in:

  • Oxidation Reactions: Acting as a reducing agent, it can be oxidized to form phosphonate derivatives.
  • Hydrolysis: In the presence of water, it may hydrolyze to yield pentaerythritol and diisodecyl phosphite.
  • Polymerization: When incorporated into polymer matrices, it can react with free radicals generated during thermal processing, effectively scavenging them and preventing degradation.

These reactions are crucial for its function as an antioxidant and stabilizer in various materials .

Diisodecyl pentaerythritol diphosphite can be synthesized through several methods:

  • Direct Esterification: This involves reacting pentaerythritol with diisodecyl phosphite under controlled conditions to facilitate the formation of the diphosphite ester.
  • Phosphorylation: Pentaerythritol can be phosphorylated using phosphorus oxychloride or similar reagents, followed by subsequent reactions to introduce the diisodecyl groups.
  • Transesterification: This method involves exchanging the alkoxy groups of an existing phosphite with diisodecyl alcohol under acidic or basic conditions.

These synthesis pathways allow for the production of diisodecyl pentaerythritol diphosphite with varying degrees of purity and functional characteristics .

Diisodecyl pentaerythritol diphosphite has diverse applications across various industries:

  • Polymer Stabilization: Used as an antioxidant in polymers such as polycarbonate and epoxy resins to enhance thermal stability.
  • Food Industry: Acts as an additive in food-contact adhesives to prevent oxidation and maintain product integrity.
  • Lubricants: Functions as a corrosion inhibitor in lubricants, improving their performance and lifespan .

Diisodecyl pentaerythritol diphosphite shares similarities with other phosphite compounds but exhibits unique characteristics that set it apart:

Compound NameMolecular FormulaUnique Features
Diethyl pentaerythritol diphosphiteC14H30O6P2Smaller alkyl groups; used primarily in lubricants.
Distearyl pentaerythritol diphosphiteC41H82O6P2Larger alkyl chains; better suited for high-temperature applications.
Diphenyl pentaerythritol diphosphiteC30H30O6P2Aromatic structure; offers different thermal properties.

Diisodecyl pentaerythritol diphosphite's unique combination of properties—such as its specific molecular structure and dual phosphite functionality—makes it particularly effective as a stabilizer for polymers while maintaining safety standards for food contact applications .

Traditional Phosphorylation Routes Using Pentaerythritol Precursors

The traditional phosphorylation approach for synthesizing diisodecyl pentaerythritol diphosphite involves the direct reaction of pentaerythritol with phosphorus trichloride, followed by subsequent esterification with isodecyl alcohol derivatives. This methodology represents the most established industrial route for producing pentaerythritol-based phosphite esters [1] [2].

The phosphorus trichloride route involves the reaction of phosphorus trichloride with pentaerythritol to form an intermediate dichloropentaerythritol diphosphite under controlled conditions. The process typically begins with the addition of pentaerythritol, triethylamine hydrochloride catalyst, and aromatic hydrocarbon solvent to a reactor equipped with stirring apparatus, thermometer, condenser, and hydrogen chloride absorption device [2]. Phosphorus trichloride is then added dropwise over a period of three to five hours at reaction temperatures ranging from negative five to ten degrees Celsius under slightly reduced pressure conditions of ten to twenty millimeters of mercury vacuum [2].

The reaction proceeds through a two-stage heating process. Initially, the temperature is raised to forty-five to fifty-one degrees Celsius and maintained for one hour, followed by further heating to eighty-five to ninety degrees Celsius. The reduced pressure reaction continues at eighty-five to ninety degrees Celsius under vacuum conditions of eighty to ninety millimeters of mercury for one hour [2]. This controlled temperature and pressure profile ensures optimal formation of the dichloropentaerythritol diphosphite intermediate while minimizing side reactions and decomposition.

Following the formation of the dichloropentaerythritol diphosphite intermediate, the reaction solution is treated with isodecyl alcohol derivatives. The intermediate is added dropwise to a heated solution of the alcohol in aromatic hydrocarbon solvent at temperatures of ninety to one hundred degrees Celsius. The esterification reaction proceeds under reduced pressure reflux conditions for four hours [2]. The process yields diisodecyl pentaerythritol diphosphite with purities exceeding ninety-three percent and demonstrates excellent reproducibility in industrial-scale operations.

Esterification Techniques for Isodecyl Alcohol Derivatives

The esterification of isodecyl alcohol derivatives with phosphite intermediates represents a critical step in the synthesis of diisodecyl pentaerythritol diphosphite. Isodecyl alcohol, characterized as a branched chain saturated alcohol with a carbon chain length of ten carbons and one or several methyl side chains, serves as the alcohol component in the esterification reaction [3].

The synthesis typically employs isodecyl alcohol in a two-step reaction mechanism. First, isodecyl alcohol reacts with phosphorus trichloride under controlled conditions to form an intermediate phosphorochloridite. This intermediate then undergoes a condensation reaction with phenol or other alcohol derivatives to yield the final product . The reaction conditions must be carefully controlled to ensure high yield and purity, with temperatures typically maintained between thirty-five and one hundred sixty degrees Celsius [5].

Transesterification represents an alternative approach for incorporating isodecyl alcohol derivatives into the pentaerythritol diphosphite structure. This method involves the reaction of pentaerythritol with triphenyl phosphite to form diphenyl pentaerythritol diphosphite, followed by transesterification with isodecyl alcohol under vacuum conditions [6] [7]. The transesterification process operates at temperatures of one hundred thirty to one hundred sixty degrees Celsius under vacuum pressures of three hundred to three hundred fifty millimeters of mercury [6].

The optimization of esterification conditions has been extensively studied, with particular attention to catalyst selection and reaction parameters. Organic tin catalysts have demonstrated superior performance, achieving yields of ninety-eight point five percent when used at three percent mass fraction relative to pentaerythritol [8]. The reaction temperature of one hundred thirty degrees Celsius and reaction time of two and one-half hours have been identified as optimal conditions for maximizing yield while maintaining product quality [8].

Solvent selection plays a crucial role in esterification efficiency. While traditional methods employ aromatic hydrocarbon solvents such as toluene or xylene, solvent-free approaches have gained prominence due to environmental considerations and improved process economics [8]. The solvent-free transesterification method eliminates the requirement for organic solvents while achieving comparable or superior yields compared to traditional solvent-based processes.

Green Chemistry Approaches in Phosphite Ester Synthesis

Green chemistry principles have been increasingly applied to phosphite ester synthesis, with emphasis on reducing environmental impact, minimizing waste generation, and improving process sustainability. Electrochemical synthesis represents a promising green chemistry approach for phosphite ester formation, offering the potential for mild reaction conditions, renewable energy utilization, and reduced carbon footprint [9].

The electrochemical route for phosphite ester synthesis involves the oxidative coupling of inorganic phosphorus sources with alcohols. Dimethyl phosphite has been successfully electrosynthesized through oxidative coupling of hypophosphorous acid and methanol as model building blocks, achieving faradaic efficiencies approaching one hundred percent [9]. The reaction mechanism involves electrooxidative phosphorus radical formation followed by coupling with proximal alcohol molecules [9].

The appeal of electrochemical methods lies in their operation under mild conditions and potential for integration with renewable energy sources. Unlike thermochemical routes that require toxic reagents such as white phosphorus or phosphorus trichloride, electrochemical synthesis utilizes readily available building blocks and can be powered by sustainable energy sources [9]. This approach aligns with United Nations Sustainable Development Goals seven, nine, and twelve, promoting clean energy, innovation, and responsible consumption [9].

Solvent-free synthesis represents another significant advancement in green chemistry approaches to phosphite ester production. A solvent-free and catalyst-free one-pot three-component condensation has been developed for synthesizing aminophosphonates, demonstrating the feasibility of eliminating both solvents and catalysts from phosphite ester synthesis [10]. This approach reduces waste generation, simplifies purification procedures, and improves overall process sustainability.

Microwave-assisted synthesis offers advantages in terms of reaction time reduction and energy efficiency. Microwave-assisted solid-state synthesis has been demonstrated to achieve superior compositional homogeneity in considerably shorter times, approximately twenty-five minutes compared to conventional heating methods [11]. The enhanced ionic diffusion during microwave heating improves homogeneity and dopant distribution while reducing overall energy consumption [11].

Visible-light photocatalytic approaches have emerged as environmentally benign alternatives for phosphate ester synthesis. A visible-light photocatalytic method has been developed for synthesizing phosphate esters through the combination of N-alkoxypyridinium salts and phosphites under mild conditions [12]. This approach operates at room temperature and utilizes visible light as the energy source, eliminating the need for high-temperature heating and reducing energy consumption.

Industrial-Scale Purification and Quality Control Protocols

Industrial-scale purification of diisodecyl pentaerythritol diphosphite requires sophisticated separation and quality control protocols to ensure product specifications are met consistently. The purification process typically involves multiple stages, including distillation, washing, drying, and quality assessment procedures [13] [14].

Vacuum distillation represents the primary purification method for removing low molecular weight impurities and unreacted starting materials. The distillation process operates at vapor temperatures of one hundred forty-three degrees Celsius under vacuum conditions of less than ten millimeters of mercury [15]. The fractional distillation is carried out using specialized equipment designed for high vacuum distillation, characterized by low pressure drop per theoretical plate and high separation efficiency [16].

The purification process begins with crude desulfurization, where the extracted organic phase is treated with calcium hydroxide to remove sulfate impurities. Sulfate ions form insoluble calcium sulfate precipitate, which is separated from the organic phase through filtration [17]. Fine desulfurization follows, employing barium-based desulfurization agents to remove any remaining sulfate impurities, with barium sulfate precipitate formation and separation ensuring low residual sulfate levels [17].

Water washing protocols are implemented to remove residual impurities and ensure minimal carryover into subsequent processing stages. The washing process involves multiple stages of deionized water contact, with careful control of temperature and contact time to optimize impurity removal while minimizing product loss [17]. Back extraction procedures are employed to recover phosphoric acid from the organic phase into the aqueous phase, with concentration achieved through vacuum evaporation to the desired levels [17].

Steam distillation serves as a specialized purification technique for removing specific impurities, particularly fluoride compounds. Steam stripping is employed at elevated temperatures, where the phosphoric acid is heated and exposed to steam, volatilizing fluoride compounds and leaving behind a fluoride-free product [17]. This process is particularly important for applications requiring low fluoride content specifications.

Arsenic and heavy metal removal protocols involve treatment with phosphorus pentasulfide, forming arsenic sulfide precipitate that is separated through filtration. This step is critical for meeting regulatory requirements for heavy metal content in industrial applications [17]. Dechlorination and decolorization procedures utilize hydrogen peroxide addition to remove chlorine impurities and improve product color, resulting in high-purity material with minimal chlorine content [17].

Quality control protocols encompass comprehensive analytical testing procedures to ensure product specifications are met. Quantitative nuclear magnetic resonance spectroscopy has been implemented for purity determination of organophosphorus compounds, providing high precision and accuracy in compositional analysis [18]. The method utilizes hexamethyldisilane as a quantitative reference standard, with measurements conducted under controlled conditions to prevent saturation effects [18].

Acid value determination serves as a critical quality parameter, with specifications typically requiring values below zero point one milligrams of potassium hydroxide per gram of product [2]. Hydrolysis resistance testing is conducted to assess product stability under accelerated aging conditions, with acceptable performance defined as resistance exceeding four hundred fifty hours [2]. Melting point determination provides indication of isomer distribution and product purity, with narrow melting ranges indicating high purity and consistent composition [2].

Thermal stability assessment involves evaluation of product performance under elevated temperature conditions, simulating industrial processing environments. The testing protocols evaluate decomposition temperatures, weight loss profiles, and formation of degradation products under controlled heating conditions [19]. Color stability testing is performed to assess product performance in applications requiring color retention over extended periods [20].

Spiro to cage isomer ratio determination is conducted using nuclear magnetic resonance spectroscopy and gas chromatography methods. The spiro isomer content is typically specified to exceed eighty-five percent for high-performance applications, with analytical methods capable of detecting isomer ratios with precision of plus or minus two percent [6] [7]. The analytical protocols ensure consistent product quality and enable optimization of synthesis conditions to maximize desired isomer formation.

XLogP3

8

UNII

149I22YK0I

Other CAS

26544-27-4

Wikipedia

Diisodecyl pentaerythritol diphosphite

General Manufacturing Information

2,4,8,10-Tetraoxa-3,9-diphosphaspiro[5.5]undecane, 3,9-bis(isodecyloxy)-: ACTIVE

Dates

Modify: 2024-02-18

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